2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine
Brand Name: Vulcanchem
CAS No.: 1187168-28-0
VCID: VC2992750
InChI: InChI=1S/C15H15NO4/c1-18-12-8-7-10(9-13(12)19-2)15(17)11-5-4-6-14(16-11)20-3/h4-9H,1-3H3
SMILES: COC1=C(C=C(C=C1)C(=O)C2=NC(=CC=C2)OC)OC
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol

2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine

CAS No.: 1187168-28-0

Cat. No.: VC2992750

Molecular Formula: C15H15NO4

Molecular Weight: 273.28 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine - 1187168-28-0

Specification

CAS No. 1187168-28-0
Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
IUPAC Name (3,4-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Standard InChI InChI=1S/C15H15NO4/c1-18-12-8-7-10(9-13(12)19-2)15(17)11-5-4-6-14(16-11)20-3/h4-9H,1-3H3
Standard InChI Key CKDCPTIPRFQOCO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)C2=NC(=CC=C2)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)C2=NC(=CC=C2)OC)OC

Introduction

Chemical Structure and Properties

2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine belongs to the class of benzoyl pyridines, characterized by a benzoyl group attached to a pyridine ring. This compound features a pyridine ring with a methoxy group at position 6, connected to a benzoyl moiety bearing two methoxy substituents at positions 3 and 4.

Structural Characteristics

The compound's structure can be described as follows:

  • A pyridine core with a methoxy group at the 6-position

  • A benzoyl group attached at the 2-position of the pyridine ring

  • Two methoxy groups at positions 3 and 4 of the benzoyl moiety

Physical and Chemical Properties

PropertyValue
Molecular FormulaC15H15NO4
Molecular Weight273.29 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents (dichloromethane, acetonitrile)
LogP (estimated)2.5-3.0
Functional GroupsKetone, methoxy, pyridine

The presence of three methoxy groups contributes to the compound's lipophilicity, while the pyridine nitrogen provides a basic site. This combination of features influences its chemical reactivity and potential biological interactions.

Synthesis Methods

Synthetic Routes

The synthesis of 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 3,4-dimethoxybenzoyl chloride. This reaction path is similar to that used for related compounds such as 2-(3,5-Dimethoxybenzoyl)-6-methoxypyridine, which is synthesized via acylation of 6-methoxypyridine with the corresponding benzoyl chloride.

Reaction Conditions

The reaction is generally conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Common solvents include tetrahydrofuran (THF), dichloromethane, or toluene, with the reaction typically performed under reflux conditions.

Industrial Production Methods

For large-scale production, continuous flow reactors and automated systems may be employed to enhance efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice can improve scalability and product quality.

Chemical Reactivity

Types of Reactions

Based on the reactivity of similar compounds, 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine can undergo several types of chemical transformations:

Oxidation Reactions

The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids when treated with appropriate oxidizing agents.

Reduction Reactions

The benzoyl group can be reduced to form benzyl alcohol derivatives or completely reduced benzyl groups under suitable conditions.

Substitution Reactions

Reaction TypeReagentsConditionsExpected Products
OxidationKMnO4, CrO3Acidic conditions, room temperature to refluxCarboxylic acids, aldehydes
ReductionLiAlH4, NaBH4THF or ethanol, 0°C to room temperatureAlcohols, hydrocarbons
SubstitutionHalogens, nucleophilesCatalysts, UV light, heatSubstituted derivatives

Biological Activity and Applications

Antimicrobial Activity

Related pyridine derivatives have shown antimicrobial properties against various bacterial strains. For instance, similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli . The presence of methoxy groups, known to enhance membrane permeability, may contribute to such activity in 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine.

Antifungal Properties

Compounds with similar structural features have exhibited antifungal activity against fungal species like Candida albicans and Candida tropicalis . The unique arrangement of methoxy groups in 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine may influence its potential antifungal properties.

Intermediate in Organic Synthesis

The compound can serve as a valuable intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Materials Science Applications

Similar pyridine derivatives have been employed in the development of nanoscale materials, particularly in forming self-assembled monolayers (SAMs) on surfaces.

Biological Activity Data

While specific data for 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine is limited, the following table presents observed activities for structurally related compounds, which may provide insight into its potential biological profile:

Activity TypeMechanism/EffectIC50 (μM)
Anti-inflammatoryReduces TNF-α release from macrophages~50
AntioxidantScavenges free radicals~75
AntimicrobialInhibits bacterial cell wall synthesis25-100

Mechanism of Action

Molecular Interactions

The mode of action of 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine likely involves interactions with specific molecular targets such as enzymes or receptors. The compound's methoxy groups and benzoyl moiety would play crucial roles in determining binding affinity and specificity.

Structure-Activity Relationship

The position and number of methoxy groups significantly influence the biological activity of benzoyl pyridines. The 3,4-dimethoxy pattern on the benzoyl group, combined with the 6-methoxy substitution on the pyridine ring, creates a unique electronic distribution that can affect interactions with biological targets.

Analytical Characterization

Spectroscopic Analysis

For structure confirmation and purity assessment, various analytical techniques can be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structural arrangement of atoms in the molecule. For 2-(3,4-Dimethoxybenzoyl)-6-methoxypyridine, characteristic signals would include:

  • Aromatic protons from both the pyridine and benzoyl rings

  • Methoxy protons appearing as singlets in the region of 3.7-4.0 ppm

  • Carbon signals corresponding to the carbonyl group, aromatic carbons, and methoxy carbons

Mass Spectrometry

Mass spectrometry can confirm the molecular weight and fragmentation pattern, with the molecular ion peak expected at m/z 273 and characteristic fragmentation patterns involving the loss of methoxy groups.

Comparison with Similar Compounds

Structural Analogs

CompoundStructural DifferencesNotable Properties
2-(3,5-Dimethoxybenzoyl)-6-methoxypyridineMethoxy groups at 3,5-positions instead of 3,4Used as intermediates in organic synthesis
2-(3,4-Dimethoxybenzoyl)-5-methylpyridineMethyl at 5-position instead of methoxy at 6-positionApplications in medicinal chemistry and materials science
2-(2,4-Dimethoxybenzoyl)-6-methylpyridineDifferent methoxy pattern and methyl instead of methoxyVarious chemical reactions including oxidation and reduction

Structure-Property Relationships

The positioning of methoxy groups significantly affects the compound's physical properties, reactivity, and biological activities. The 3,4-dimethoxy pattern on the benzoyl group may confer different electronic properties compared to 2,4- or 3,5-dimethoxy arrangements, potentially influencing interactions with biological targets.

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